![molecular formula C7H10F3N3 B1524096 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine CAS No. 1247345-12-5](/img/structure/B1524096.png)
2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine
Overview
Description
“2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring and a trifluoroethyl group . The imidazole ring is a heterocyclic compound that consists of two nitrogen atoms and three carbon atoms . The trifluoroethyl group is an alkyl group substituted with three fluorine atoms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions and have been used as synthons in the development of new drugs .Scientific Research Applications
Environmental Sensing and Analysis A dual-sensitive probe utilizing a derivative related to the chemical structure of interest has been developed for the determination of free amines in environmental water. This innovative approach combines fluorescence detection with online atmospheric chemical ionization-mass spectrometry (APCI-MS) identification, offering high sensitivity and specificity for quantitative analysis of trace levels of amines. This method showcases the potential application of related compounds in environmental monitoring and analysis, providing a novel tool for the detection of contaminants in water sources (J. You et al., 2010).
Synthetic Chemistry The synthesis and utility of trihaloethyl imidates, including derivatives of the compound of interest, have proven to be excellent reagents for the preparation of amidines under mild conditions. This demonstrates the compound's relevance in synthetic organic chemistry, providing a versatile approach to generating structurally complex molecules through efficient reactions. The ability of these reagents to react under varied conditions highlights their potential in streamlining synthetic pathways for the development of new chemical entities (S. Caron et al., 2010).
Antibacterial Research A series of novel derivatives incorporating the core structure of the compound of interest have been synthesized and evaluated for their antibacterial activity. This research indicates the potential of such compounds in medicinal chemistry, particularly in the development of new antibacterial agents. The study of these derivatives provides insights into the relationship between chemical structure and biological activity, paving the way for the design of more effective antimicrobial compounds (K. Prasad, 2021).
Catalysis and Reaction Mechanisms Investigations into the catalytic applications of N-heterocyclic carbenes, which share a structural motif with the compound of interest, have revealed their efficiency as nucleophilic catalysts in transesterification and acylation reactions. These findings underscore the compound's potential utility in catalysis, offering a sustainable and efficient pathway for the transformation of various chemical substrates. The application of related compounds in catalysis can significantly impact the development of new synthetic methodologies, promoting greener and more efficient chemical processes (G. Grasa et al., 2002).
Mechanism of Action
- LXR-beta is a nuclear receptor that plays a crucial role in lipid metabolism and cholesterol homeostasis in humans .
- The compound’s interaction with LXR-beta results in changes at the molecular level, affecting lipid balance and cellular processes .
- Cellular effects include enhanced cholesterol efflux, increased fatty acid synthesis, and improved lipoprotein metabolism .
Target of Action
Mode of Action
Biochemical Pathways
- The affected pathways include:
- The compound promotes cholesterol efflux from cells by upregulating ATP-binding cassette transporters (ABCA1 and ABCG1). It enhances fatty acid synthesis by activating sterol regulatory element-binding proteins (SREBPs). LXR-beta activation influences lipoprotein assembly and secretion .
Pharmacokinetics
- Information on absorption is not available. Details about metabolism remain unknown. Not specified. No data on half-life. Not documented .
Result of Action
Action Environment
properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1-2,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHQWFBNXCXWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CCN)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



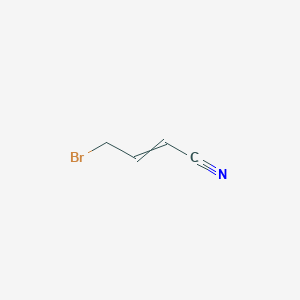
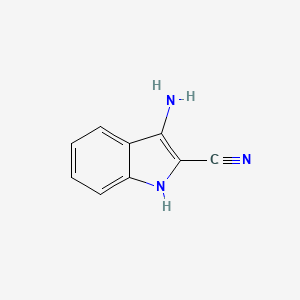

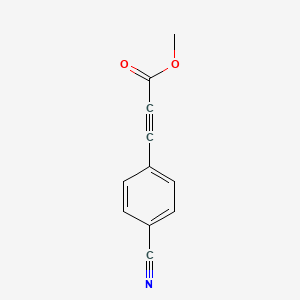



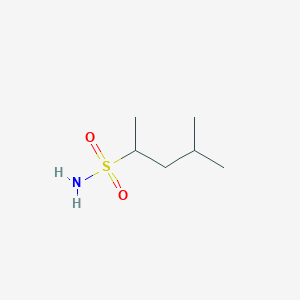
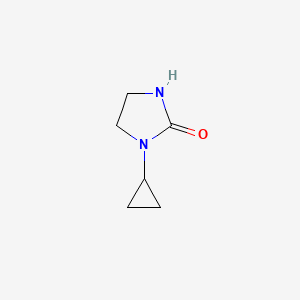
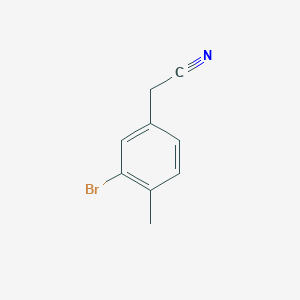
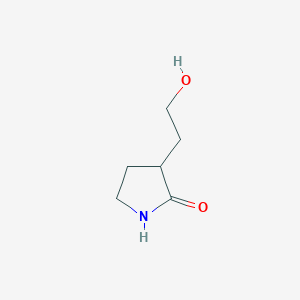
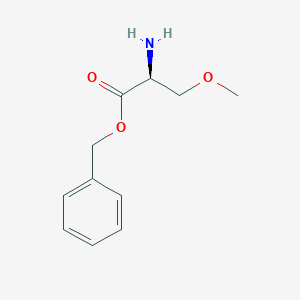
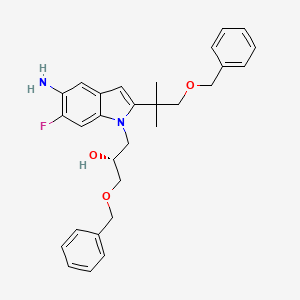
![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)